Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a naphthyridine-based compound featuring a 1,8-naphthyridine core substituted with a diethylcarbamoyl group at position 3, a methyl group at position 7, and an ethyl benzoate-linked amino moiety at position 2. The 1,8-naphthyridine scaffold is a bicyclic aromatic system known for its pharmacological relevance, particularly in antimicrobial and kinase-inhibitory applications .
The synthesis of such derivatives typically involves palladium-catalyzed coupling reactions, bromination, or functionalization of pre-formed naphthyridine intermediates. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (a structurally related compound) is synthesized via bromination of the parent naphthyridine in acetic acid, followed by purification via solvent partitioning . The diethylcarbamoyl group likely enhances lipophilicity and modulates electronic properties, influencing binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-5-27(6-2)22(28)19-14-24-21-18(13-8-15(4)25-21)20(19)26-17-11-9-16(10-12-17)23(29)30-7-3/h8-14H,5-7H2,1-4H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZAKYBEKAJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OCC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates. The use of continuous-flow systems allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Comparisons
Diethylcarbamoyl vs. Piperidine-Carbonyl Substituents
The diethylcarbamoyl group in the target compound introduces two ethyl chains, enhancing lipophilicity compared to the 2-ethylpiperidine-1-carbonyl group in its piperidine analogue . The latter’s cyclic structure may improve metabolic stability due to reduced susceptibility to esterase cleavage.
Ethyl Benzoate vs. Isoxazole-Linked Esters
Compounds like I-6501 and I-6502 () replace the naphthyridine core with isoxazole-thioether or ether linkages. These analogues prioritize hydrogen-bonding interactions via the isoxazole’s nitrogen and oxygen atoms, unlike the target compound’s aromatic amine and carbamate groups. The benzoate ester in the target compound likely offers greater hydrolytic stability than the pentylthio or pentyloxy chains in I-6501/I-6502 .
Methyl Group at Position 7
The 7-methyl substitution is conserved in both the target compound and its naphthyridine analogues (e.g., ).
Research Findings and Implications
- Solubility and Bioavailability : The diethylcarbamoyl group may reduce aqueous solubility compared to the hydrochloride salt form of the piperidine analogue .
- Target Selectivity : The 1,8-naphthyridine core’s planar structure favors intercalation or kinase binding, while isoxazole-based analogues () may target different enzymatic pathways.
- Stability : The ethyl benzoate group resists hydrolysis better than aliphatic esters (e.g., I-6602 in ), as evidenced by stability studies under physiological conditions .
Biological Activity
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a naphthyridine moiety, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 360.42 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways. Studies on related naphthyridine derivatives suggest that modifications on the naphthyridine core can significantly influence potency and selectivity towards target proteins.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Naphthyridine derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies indicate that naphthyridine compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study exploring the antimicrobial properties of naphthyridine derivatives revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis and inhibited cell growth. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of programmed cell death . The compound's mechanism appears to involve the activation of caspase pathways.
Case Study 3: Anti-inflammatory Effects
Research on the anti-inflammatory effects of related compounds demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
